2-Thiophen-3-ylpropanedioic acid;chloride
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Overview
Description
2-Thiophen-3-ylpropanedioic acid;chloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring. This compound is characterized by its unique structure, which includes a thiophene ring attached to a propanedioic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophen-3-ylpropanedioic acid;chloride typically involves the following steps:
Thiophene Derivative Synthesis: The starting material is often a thiophene derivative, which undergoes various chemical reactions to introduce the propanedioic acid moiety.
Chlorination: The thiophene derivative is then chlorinated to introduce the chloride group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Thiophen-3-ylpropanedioic acid;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thiophene derivatives.
Scientific Research Applications
2-Thiophen-3-ylpropanedioic acid;chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Thiophen-3-ylpropanedioic acid;chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
2-Thiophen-3-ylpropanedioic acid;chloride is compared with other similar compounds, such as:
Thiophene-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
Thiophene-3-carboxylic acid: Another thiophene derivative with the carboxylic acid group at a different position.
2-Thiophen-3-ylacetic acid: A simpler derivative with a shorter carbon chain.
These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C7H6ClO4S- |
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Molecular Weight |
221.64 g/mol |
IUPAC Name |
2-thiophen-3-ylpropanedioic acid;chloride |
InChI |
InChI=1S/C7H6O4S.ClH/c8-6(9)5(7(10)11)4-1-2-12-3-4;/h1-3,5H,(H,8,9)(H,10,11);1H/p-1 |
InChI Key |
MNKMWORHAGIJRP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC=C1C(C(=O)O)C(=O)O.[Cl-] |
Origin of Product |
United States |
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